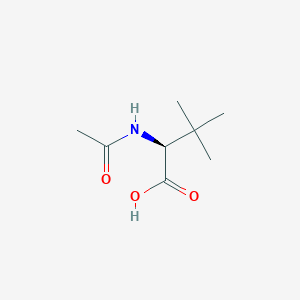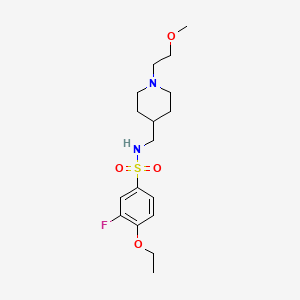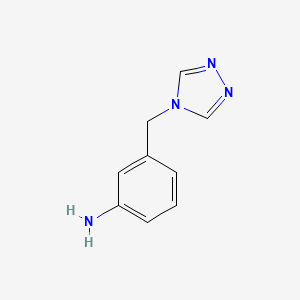
2-((2-Morpholinoethyl)amino)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “2-((2-Morpholinoethyl)amino)cyclopentan-1-ol” is C11H22N2O2. Unfortunately, the specific molecular structure analysis is not available in the search results.Wissenschaftliche Forschungsanwendungen
Cyclopropene as C3 Synthesis Components
The study by Franck-Neumann, Miesch, and Kempf (1989) explores the use of cyclopropene derivatives, including those related to "2-((2-Morpholinoethyl)amino)cyclopentan-1-ol", in synthesizing cyclopentenols and large rings. These compounds undergo [2+2] cycloaddition with enamines, transforming into 3-cyclopentenols upon treatment with dilute mineral acids, which could have implications in synthetic organic chemistry and potentially drug synthesis (Franck-Neumann, Miesch, & Kempf, 1989).
HIV-1 Non-nucleoside Reverse Transcriptase Inhibitor Synthesis
Kauffman et al. (2000) reported on the synthesis of DPC 963, a second-generation NNRTI drug candidate, using beta-amino alcohol derived from morpholine, indicating its utility in developing therapeutic agents for HIV-1 treatment (Kauffman et al., 2000).
Synthesis of Cyclopentenones from 2-Furaldehyde
Nunes, Afonso, and Caddick (2013) demonstrated a novel approach to synthesize 2,4-bifunctionalised cyclopentenones using morpholine, highlighting its role in innovative synthetic strategies for complex molecules (Nunes, Afonso, & Caddick, 2013).
Wirkmechanismus
As a cyclic nucleotide phosphodiesterase (PDE) inhibitor, “2-((2-Morpholinoethyl)amino)cyclopentan-1-ol” is commonly used in the treatment of heart failure. PDE inhibitors work by blocking the enzyme phosphodiesterase, which plays a role in regulating the cell’s levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE, these drugs increase the concentration of cAMP within cells, which can have a variety of effects depending on the specific type of cell .
Eigenschaften
IUPAC Name |
2-(2-morpholin-4-ylethylamino)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c14-11-3-1-2-10(11)12-4-5-13-6-8-15-9-7-13/h10-12,14H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKMTUJLNAKUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-2-(4-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2425160.png)

![5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2425162.png)
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2425163.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B2425166.png)

![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2425168.png)
![Acetamide, N-[(1R)-2-hydroxy-1-methylethyl]-](/img/structure/B2425170.png)
![5-((3,5-Difluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2425171.png)


![2-Fluoro-N-[2-[(5E)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]pyridine-4-carboxamide](/img/structure/B2425178.png)

![8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2425181.png)